2-Picoline, 5-(3-piperidino-1-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Picoline, 5-(3-piperidino-1-propynyl)- is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Picoline, 5-(3-piperidino-1-propynyl)- typically involves the reaction of 2-picoline with a piperidine derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2-picoline is reacted with 3-piperidino-1-propyne in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Picoline, 5-(3-piperidino-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-Picoline, 5-(3-piperidino-1-propynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-Picoline, 5-(3-piperidino-1-propynyl)- involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Picoline, 5-(3-piperidino-1-propynyl)-: Unique due to the presence of both pyridine and piperidine moieties.
2-Methyl-5-(3-piperidin-1-ylprop-1-ynyl)pyridine: Similar structure but different substitution pattern.
Piperidine derivatives: A broad class of compounds with varying biological activities.
Uniqueness
2-Picoline, 5-(3-piperidino-1-propynyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
73771-10-5 |
---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-methyl-5-(3-piperidin-1-ylprop-1-ynyl)pyridine |
InChI |
InChI=1S/C14H18N2/c1-13-7-8-14(12-15-13)6-5-11-16-9-3-2-4-10-16/h7-8,12H,2-4,9-11H2,1H3 |
InChI Key |
DQTWVOSUHAMERO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C#CCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.